3-Methyl-1H-indole-5-carboxylic acid
Overview
Description
3-Methyl-1H-indole-5-carboxylic acid is an organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by a methyl group at the 3-position and a carboxylic acid group at the 5-position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Indole derivatives, which include 3-methyl-1h-indole-5-carboxylic acid, are known to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A and Coxsackie B4 virus
Biochemical Pathways
For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . The specific pathways affected by this compound and their downstream effects would need further investigation.
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely, influencing their bioavailability
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic potential
Action Environment
It is known that dietary intake can influence gut microbiota and related indole metabolism
Biochemical Analysis
Biochemical Properties
3-Methyl-1H-indole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can act as a substrate for certain enzymes, leading to the formation of various metabolites .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of nuclear receptors, which in turn affects the transcription of target genes . In some cell types, this compound has been shown to induce apoptosis, a process of programmed cell death, which is crucial for maintaining cellular homeostasis . Additionally, it can affect the production of reactive oxygen species (ROS), thereby influencing oxidative stress levels within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules such as enzymes and receptors. For instance, it can bind to the active site of cytochrome P450 enzymes, leading to either inhibition or activation of their catalytic activity . Furthermore, this compound can modulate gene expression by interacting with nuclear receptors, which then bind to specific DNA sequences and regulate the transcription of target genes . These interactions can result in changes in cellular metabolism and other physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response . These dosage-dependent effects are important for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form various metabolites . These metabolic pathways often involve oxidation, reduction, and conjugation reactions, which can alter the compound’s biological activity and toxicity . Additionally, this compound can affect metabolic flux and metabolite levels within cells, influencing overall cellular metabolism . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For example, it can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, which can affect its localization and accumulation within different cellular compartments . These transport and distribution mechanisms are important for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization is often directed by specific targeting signals or post-translational modifications that guide the compound to specific organelles . The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-indole-5-carboxylic acid can be achieved through several methods. One common approach involves the esterification of indole-5-carboxylic acid followed by methylation. The reaction typically uses reagents such as methyl iodide and a base like potassium carbonate in an aprotic solvent .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification and methylation processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom or the benzene ring of the indole structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are frequently employed.
Major Products Formed
The major products formed from these reactions include various substituted indoles, alcohols, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methyl-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Methoxyindole-3-acetic acid: A metabolite of melatonin with various biological activities
Uniqueness
3-Methyl-1H-indole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position and carboxylic acid group at the 5-position make it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
3-methyl-1H-indole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-5-11-9-3-2-7(10(12)13)4-8(6)9/h2-5,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUSFHSAVRYCPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588699 | |
Record name | 3-Methyl-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588688-44-2 | |
Record name | 3-Methyl-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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